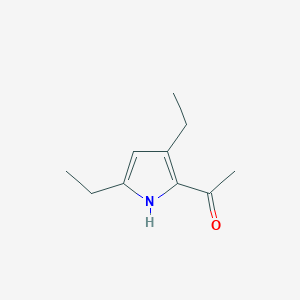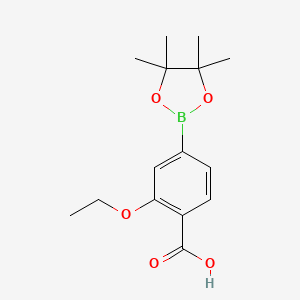
2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a benzoic acid moiety substituted with an ethoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-ethoxybenzoic acid with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of boron-containing drugs. Boron compounds have shown potential in cancer therapy due to their ability to target specific cellular pathways.
Industry: In the materials science industry, this compound is used in the development of advanced materials such as polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The ethoxy and benzoic acid groups contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
- 2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both the ethoxy and tetramethyl-1,3,2-dioxaborolan-2-yl groups. This combination imparts specific chemical properties that make it suitable for a wide range of applications, from organic synthesis to materials science. The ethoxy group enhances its solubility and reactivity, while the boronic acid group provides versatility in forming stable complexes with various molecular targets.
Propiedades
Fórmula molecular |
C15H21BO5 |
|---|---|
Peso molecular |
292.14 g/mol |
Nombre IUPAC |
2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H21BO5/c1-6-19-12-9-10(7-8-11(12)13(17)18)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,17,18) |
Clave InChI |
QYFREVRTNRKAIW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


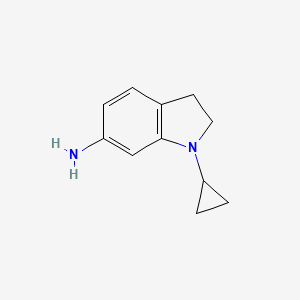

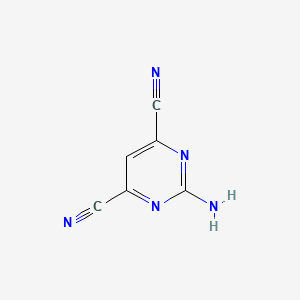

![4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)
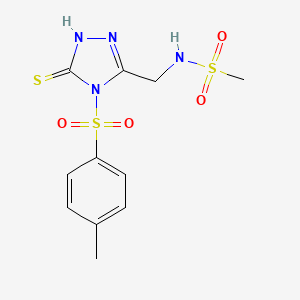
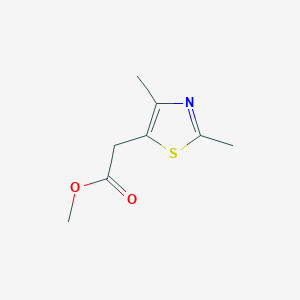

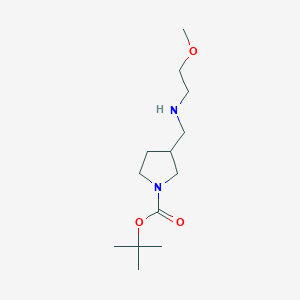
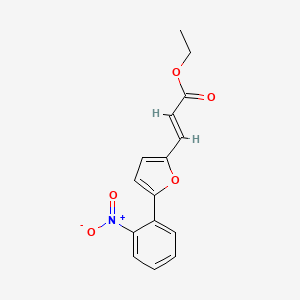
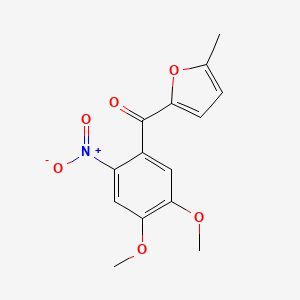
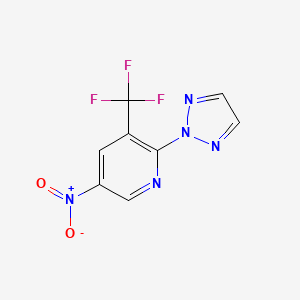
![6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B11767436.png)
